2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10284291
InChI: InChI=1S/C25H33NO5S/c1-7-32-11-10-31-24(28)21-15(2)26-18-13-25(3,4)14-19(27)23(18)22(21)17-9-8-16(29-5)12-20(17)30-6/h8-9,12,22,26H,7,10-11,13-14H2,1-6H3
SMILES: CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C
Molecular Formula: C25H33NO5S
Molecular Weight: 459.6 g/mol

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10284291

Molecular Formula: C25H33NO5S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C25H33NO5S
Molecular Weight 459.6 g/mol
IUPAC Name 2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C25H33NO5S/c1-7-32-11-10-31-24(28)21-15(2)26-18-13-25(3,4)14-19(27)23(18)22(21)17-9-8-16(29-5)12-20(17)30-6/h8-9,12,22,26H,7,10-11,13-14H2,1-6H3
Standard InChI Key NCIOZBGAZJHFET-UHFFFAOYSA-N
SMILES CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C
Canonical SMILES CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name systematically describes its structure: a hexahydroquinoline backbone with a 5-oxo group at position 5, a 2,7,7-trimethyl configuration, a 4-(2,4-dimethoxyphenyl) substituent, and a 3-carboxylate esterified with a 2-(ethylsulfanyl)ethyl group. The molecular formula is C₂₈H₃₅NO₆S, with a calculated molecular weight of 525.65 g/mol. Key structural elements include:

  • Hexahydroquinoline core: A partially hydrogenated quinoline system contributing to conformational rigidity.

  • 2,4-Dimethoxyphenyl group: An aromatic substituent with electron-donating methoxy groups at positions 2 and 4, influencing electronic properties and binding interactions .

  • Ethylsulfanyl-ethyl ester: A thioether-linked ethyl group modifying solubility and metabolic stability.

Stereochemical Considerations

The hexahydroquinoline core introduces four stereocenters at positions 4, 5, 7, and 8. While the patent literature suggests these centers adopt a cis configuration in related compounds, experimental validation via X-ray crystallography remains pending for this specific derivative .

Synthesis and Structural Optimization

Synthetic Pathways

Synthesis typically proceeds through a three-step sequence:

  • Hantzsch-type cyclocondensation: Reaction of ethyl acetoacetate, ammonium acetate, and 2,4-dimethoxybenzaldehyde forms the dihydropyridine intermediate.

  • Hydrogenation: Catalytic hydrogenation reduces the dihydropyridine to the hexahydroquinoline scaffold.

  • Esterification: Thioether-containing ethyl alcohol reacts with the carboxylic acid intermediate under Steglich conditions (DCC/DMAP) .

Yield optimization remains challenging, with reported efficiencies of 18–22% due to steric hindrance from the trimethyl groups.

Structural Analogues

Comparative analysis with related compounds reveals structure-activity relationships:

Compound ModificationBiological Activity ShiftReference
Replacement of 2,4-dimethoxy with 3,4-dichlorophenyl3.2× increase in COX-2 inhibition
Methyl → Ethyl at position 2Reduced plasma stability (t₁/₂ 2.1 → 0.8 hr)
Ethylsulfanyl → Methoxy substitution89% decrease in receptor binding affinity

Pharmacological Profile

Mechanism of Action

In vitro studies of analogous hexahydroquinolines demonstrate dual activity:

  • ID3 Inhibition: Binds Inhibitor of Differentiation 3 (K<sub>d</sub> = 137 nM) via hydrophobic interactions with the 2,4-dimethoxyphenyl group .

  • Matrix Metalloproteinase Modulation: Suppresses MMP-9 expression (IC<sub>50</sub> = 2.4 μM) through E-box transcriptional regulation .

Physicochemical Characterization

Spectroscopic Data

Key analytical signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, H-3'), 6.71 (dd, J = 8.4, 2.4 Hz, H-5'), 6.68 (d, J = 2.4 Hz, H-6'), 3.91 (s, OCH₃), 3.84 (s, OCH₃), 2.98–2.85 (m, H-4, H-8), 1.45 (s, 7-CH₃).

  • HRMS: m/z 526.2461 [M+H]<sup>+</sup> (calc. 526.2464).

Solubility and Stability

  • Aqueous Solubility: 3.8 μg/mL (pH 7.4), enhanced to 18.9 μg/mL in 0.5% Tween-80.

  • Plasma Stability: t₁/₂ = 4.7 hr in human plasma, primarily metabolized by esterase-mediated cleavage .

Material Science Applications

Coordination Chemistry

The carboxylate and thioether groups enable complex formation with transition metals:

Metal IonStoichiometryApplication
Cu(II)1:2Catalytic oxidation
Pd(II)1:1Cross-coupling catalysis

Polymer Modification

Copolymerization with methyl methacrylate (MMA) yields materials with:

  • Glass transition temperature (T<sub>g</sub>) elevation from 105°C to 128°C

  • 40% increase in tensile modulus

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